

Navigating the Landscape of Bromo-Phenyl-Pyrazines: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 2-Bromo-3-phenylpyrazine

CAS No.: 2882-17-9

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An In-Depth Guide to the Synthesis, Properties, and Applications of Bromo-Phenyl-Pyrazines and Their Structural Analogs in Modern Drug Discovery

Introduction: Defining the Scope in a Sparsely Charted Territory

The exploration of novel heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the pyrazine core, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, is a privileged structure found in numerous FDA-approved drugs and biologically active compounds.^{[1][2]} The introduction of both a phenyl group and a bromine atom onto this scaffold creates a versatile platform for the development of new therapeutic agents. The phenyl group can engage in crucial π -stacking interactions with biological targets, while the bromine atom serves as a valuable synthetic handle for further molecular elaboration through cross-coupling reactions.

This guide is dedicated to the technical landscape of bromo-phenyl-pyrazines. However, a systematic search of chemical databases, including PubChem and commercial supplier catalogs, did not yield a specific Chemical Abstracts Service (CAS) number for **2-Bromo-3-**

phenylpyrazine. This suggests that this particular isomer is not widely available or may be a novel, uncharacterized compound.

In the spirit of providing a comprehensive and practical resource, this guide will therefore broaden its scope to encompass the wider class of bromo-phenyl-pyrazines and their closely related structural analogs. By examining the synthesis, properties, and applications of well-characterized isomers, we can provide researchers, scientists, and drug development professionals with a robust framework for navigating this promising area of chemical space. This approach allows for a discussion grounded in verifiable data while still providing valuable insights that can be extrapolated to less-explored derivatives.

I. Nomenclature and Identification of Bromo-Phenyl-Pyrazine Isomers

The systematic naming and unambiguous identification of chemical compounds are paramount for reproducible scientific research. For bromo-phenyl-pyrazines, the IUPAC nomenclature dictates the numbering of the pyrazine ring, with the substituents listed in alphabetical order. The CAS number is a unique numerical identifier assigned to a single, specific chemical substance. The absence of a CAS number for **2-bromo-3-phenylpyrazine** underscores its current obscurity in the chemical literature and commercial space.

For comparative purposes, the following table lists some known isomers of bromo-phenyl-pyrazines and related bromo-phenyl-pyridines, a class of compounds with similar electronic and steric properties that are often explored in parallel in drug discovery programs.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
2-Bromo-5-phenylpyrazine	243472-69-7	C ₁₀ H ₇ BrN ₂	235.08
2-Bromo-6-phenylpyrazine	1086383-06-3	C ₁₀ H ₇ BrN ₂	235.08
2-Bromo-3-phenylpyridine	32864-29-2	C ₁₁ H ₈ BrN	234.09
2-Bromo-5-phenylpyridine	107351-82-6	C ₁₁ H ₈ BrN	234.09[3]
3-Bromo-2-phenylpyridine	91182-50-2	C ₁₁ H ₈ BrN	234.09[4]
3-Bromo-4-phenylpyridine	88345-89-5	C ₁₁ H ₈ BrN	234.09

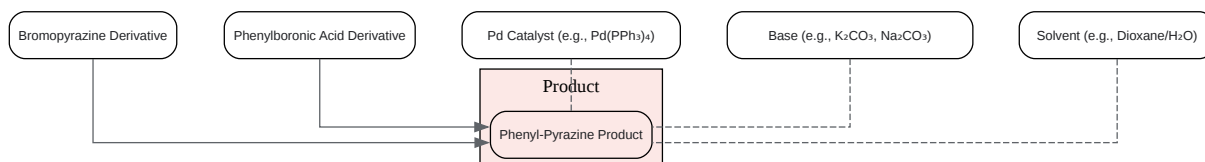
II. Synthetic Methodologies for Bromo-Phenyl-Pyrazines

The construction of the bromo-phenyl-pyrazine scaffold can be approached through several synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Two of the most powerful and versatile methods for forging the crucial carbon-carbon bond between the pyrazine and phenyl rings are the Suzuki-Miyaura cross-coupling reaction and directed ortho-metalation.

A. Suzuki-Miyaura Cross-Coupling: A Workhorse for C-C Bond Formation

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[5] It is a highly reliable and functional-group-tolerant method for constructing biaryl systems, making it ideally suited for the synthesis of phenyl-pyrazines.[6]

A general approach involves the coupling of a brominated pyrazine with phenylboronic acid, or conversely, a pyrazinylboronic acid with a brominated benzene derivative. The former is often more practical due to the commercial availability of a wider range of substituted phenylboronic acids.



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General Workflow for Suzuki-Miyaura Synthesis of Phenyl-Pyrazines.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

- **Reaction Setup:** To an oven-dried Schlenk flask, add the bromo-pyrazine (1.0 eq.), the phenylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).
- **Solvent Addition:** Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 v/v).
- **Degassing:** Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
- **Catalyst Addition:** Under a positive pressure of the inert gas, add the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 5 mol%).
- **Reaction:** Heat the mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours), monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up and Purification:** Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic

layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

This protocol is highly adaptable, and the choice of catalyst, ligand, base, and solvent may need to be optimized for specific substrates.^[7]

B. Directed ortho-Metalation (DoM): A Strategy for Regiocontrolled Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective deprotonation of aromatic and heteroaromatic rings, facilitated by a directing metalation group (DMG).^[8] This approach allows for the introduction of substituents at positions that are not readily accessible through electrophilic aromatic substitution. For pyrazines, which are electron-deficient and generally unreactive towards electrophiles, DoM offers a viable pathway for functionalization.^[9]^[10]

While direct bromination of a phenyl-pyrazine can be challenging and may lead to a mixture of products, a DoM strategy could be employed to first introduce a functional group that can then be converted to a bromine atom. Alternatively, one could start with a pyrazine bearing a DMG, perform a directed metalation followed by quenching with an electrophilic bromine source, and then introduce the phenyl group via a subsequent cross-coupling reaction.

III. Physicochemical and Spectroscopic Properties

The physicochemical and spectroscopic properties of bromo-phenyl-pyrazines are crucial for their characterization and for predicting their behavior in biological systems. While experimental data for **2-bromo-3-phenylpyrazine** is unavailable, data for related isomers can provide valuable insights.

Property	2-Bromo-3-phenylpyridine	2-Bromo-5-phenylpyridine	3-Bromo-2-phenylpyridine
CAS Number	32864-29-2	107351-82-6	91182-50-2[11]
Physical Form	Solid	Solid	Liquid[4]
Boiling Point	321.3 ± 22.0 °C at 760 mmHg	Not available	296.1 ± 20.0 °C[12]
Density	1.426 ± 0.06 g/cm ³	Not available	1.426 ± 0.06 g/cm ³ [12]
Purity	98%	97%	99%[4]

Spectroscopic Characterization:

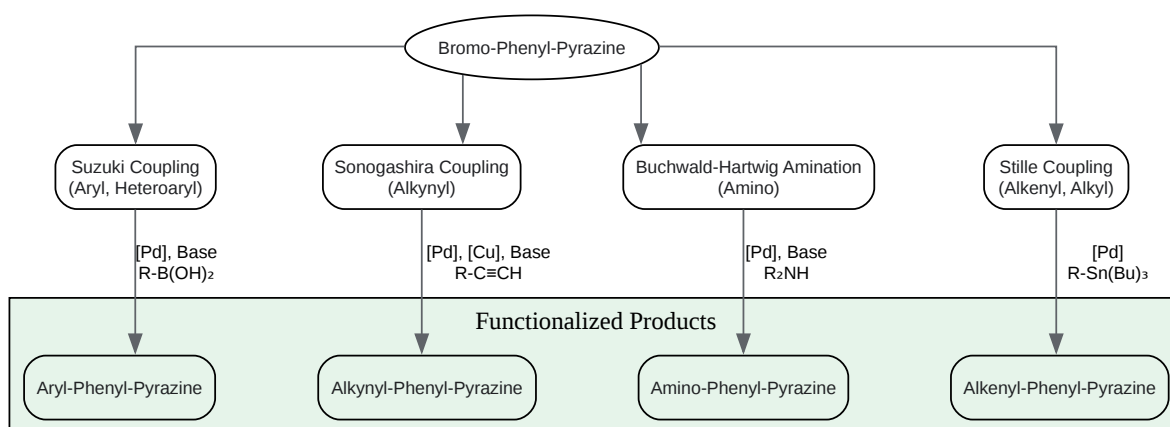
Unambiguous structural confirmation of synthesized bromo-phenyl-pyrazines relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

- ¹H NMR: The proton NMR spectrum of a bromo-phenyl-pyrazine would be expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the pyrazine ring will appear as distinct singlets, doublets, or multiplets depending on the substitution pattern and coupling with adjacent protons. The protons of the phenyl group will also appear in the aromatic region, with a multiplicity that depends on the substitution pattern of the phenyl ring itself.
- ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon atoms attached to bromine and nitrogen will have characteristic chemical shifts.
- Mass Spectrometry: MS is used to determine the molecular weight of the compound and to gain information about its structure from fragmentation patterns. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are of nearly equal abundance and differ by two mass units.
- Infrared Spectroscopy: IR spectroscopy can identify the presence of characteristic functional groups. For a bromo-phenyl-pyrazine, one would expect to see C-H stretching vibrations for

the aromatic rings, C=C and C=N stretching vibrations within the rings, and a C-Br stretching vibration at lower wavenumbers.

IV. Reactivity and Further Functionalization

The bromo-phenyl-pyrazine scaffold is a versatile platform for further chemical modification, a key aspect in the lead optimization phase of drug discovery. The bromine atom is a particularly useful functional group, serving as a linchpin for a variety of cross-coupling reactions.



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Potential Further Functionalization of Bromo-Phenyl-Pyrazines.

This ability to readily introduce a wide range of substituents allows for the systematic exploration of the structure-activity relationship (SAR) of a lead compound. By modifying the groups attached to the pyrazine core, researchers can fine-tune the compound's potency, selectivity, and pharmacokinetic properties.

V. Applications in Medicinal Chemistry and Drug Development

The pyrazine ring is a bioisostere of pyridine and pyrimidine and is a key component in a number of clinically used drugs.^[1] Its presence can influence a molecule's metabolic stability, solubility, and ability to form hydrogen bonds with biological targets. The incorporation of a phenyl group can introduce beneficial hydrophobic and aromatic interactions, while a bromine atom can act as a lipophilic group and a site for further modification.

While specific biological activities for **2-bromo-3-phenylpyrazine** have not been reported, the broader class of substituted pyrazines has demonstrated a wide range of pharmacological activities, including:

- **Antimicrobial and Antitubercular Activity:** Pyrazinamide is a frontline drug for the treatment of tuberculosis. Novel pyrazine derivatives, including those with bromo substitutions, continue to be investigated for their potential against drug-resistant bacterial strains.^{[13][14]}
- **Anticancer Activity:** The pyrazine scaffold is present in several anticancer agents. By acting as a scaffold for the presentation of various functional groups, pyrazine derivatives can be designed to inhibit a range of cancer-related targets, such as kinases and other enzymes.^[15]
- **Antiviral Activity:** Certain pyrazolo[1,5-a]pyridines, which can be considered structural analogs of phenyl-pyridines, have shown promising activity against herpesviruses.^[16]

The development of new bromo-phenyl-pyrazine derivatives could lead to the discovery of novel compounds with improved efficacy and safety profiles for a variety of diseases.

VI. Conclusion

The bromo-phenyl-pyrazine scaffold represents a promising, albeit underexplored, area of chemical space for drug discovery. While the specific isomer **2-bromo-3-phenylpyrazine** remains uncharacterized in the public domain, this guide has provided a comprehensive overview of the synthesis, properties, and potential applications of this class of compounds by examining their well-characterized analogs. The synthetic versatility offered by modern cross-coupling reactions, combined with the established importance of the pyrazine core in medicinal chemistry, suggests that bromo-phenyl-pyrazines are a fertile ground for the development of new therapeutic agents. It is our hope that this technical guide will serve as a valuable resource

for researchers and scientists working at the forefront of drug discovery and development, encouraging further exploration into this intriguing family of heterocyclic compounds.

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